![molecular formula C10H8F3IO B14056137 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one](/img/structure/B14056137.png)
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research .
Preparation Methods
The synthesis of 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-(trifluoromethyl)benzene and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity . The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but contains a trifluoromethylthio group instead of a trifluoromethyl group.
2-Iodo-1-phenyl-propan-1-one: This compound lacks the trifluoromethyl group, which can result in different reactivity and applications.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one:
Biological Activity
1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with an iodine atom and a trifluoromethyl group. This compound is gaining attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties . The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and target specificity in biological systems.
- Molecular Formula : C10H8F3IO
- Molecular Weight : 328.07 g/mol
- Structural Features : The presence of both iodine and trifluoromethyl groups contributes to its distinct reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the iodine atom plays a crucial role in modulating the compound's reactivity. The compound may exert its effects through mechanisms such as:
- Oxidative stress modulation
- Induction of apoptosis
- Inhibition of specific signaling pathways
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12.5 µg/mL |
B. mycoides | 8.0 µg/mL |
C. albicans | 15.0 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results are summarized in the following table:
Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |
---|---|---|
A549 | 44.4 | Better |
HCT116 | 22.4 | Better |
PC3 | 17.8 | Better |
The compound demonstrated lower IC50 values than Doxorubicin in multiple cell lines, indicating superior efficacy in inhibiting cancer cell proliferation.
Case Studies
Recent research has explored the effects of this compound on gene expression in cancer cells. Notably:
- In PACA2 cells, down-regulation of PALB2, BRCA1, and BRCA2 was observed, suggesting potential pathways for enhancing apoptosis.
- In A549 cells, decreased expression levels of EGFR and KRAS were noted, indicating possible mechanisms for inhibiting tumor growth.
Properties
Molecular Formula |
C10H8F3IO |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[2-iodo-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO/c1-6(15)4-7-5-8(10(11,12)13)2-3-9(7)14/h2-3,5H,4H2,1H3 |
InChI Key |
HDHVGOFPSNBEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
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